molecular formula C22H19NO2S B6138336 2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Cat. No.: B6138336
M. Wt: 361.5 g/mol
InChI Key: NKTSVKUSGGURSQ-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.

    Etherification: The phenothiazine core is then reacted with 4-ethylphenol in the presence of a base (e.g., potassium carbonate) to form the 4-ethylphenoxy derivative.

    Acylation: The final step involves the acylation of the 4-ethylphenoxy derivative with an appropriate acylating agent (e.g., acetyl chloride) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic or antiemetic effects.

    Industry: May be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE would depend on its specific biological target. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound may modulate the activity of dopamine receptors, inhibit enzyme activity, or alter ion channel function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine derivative.

    Promethazine: An antihistamine and antiemetic phenothiazine derivative.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure may result in different receptor binding affinities, metabolic pathways, and therapeutic effects.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-2-16-11-13-17(14-12-16)25-15-22(24)23-18-7-3-5-9-20(18)26-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTSVKUSGGURSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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